molecular formula C13H15NO5 B1327885 Ethyl 5-(4-nitrophenyl)-5-oxovalerate CAS No. 898777-59-8

Ethyl 5-(4-nitrophenyl)-5-oxovalerate

Cat. No. B1327885
CAS RN: 898777-59-8
M. Wt: 265.26 g/mol
InChI Key: PYDJNTHFFDADIE-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(4-nitrophenyl)-5-oxovalerate” likely belongs to the class of organic compounds known as nitrobenzenes. Nitrobenzenes are compounds containing a nitro group (-NO2) attached to a benzene ring .


Chemical Reactions Analysis

Nitrobenzenes, in general, can undergo a variety of chemical reactions, including reduction to amines, and reactions with nucleophiles. The exact reactions that “Ethyl 5-(4-nitrophenyl)-5-oxovalerate” would undergo depend on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. These properties for “Ethyl 5-(4-nitrophenyl)-5-oxovalerate” are not available in the literature .

Scientific Research Applications

Antiviral Activity

Ethyl 5-(4-nitrophenyl)-5-oxovalerate may serve as a precursor in the synthesis of indole derivatives, which have demonstrated significant antiviral properties. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses .

Anti-inflammatory Properties

The compound’s role in synthesizing indole derivatives also extends to anti-inflammatory applications. These derivatives can be designed to target specific inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Anticancer Potential

Indole derivatives, which can be synthesized using Ethyl 5-(4-nitrophenyl)-5-oxovalerate, have shown promise in anticancer research. Their ability to bind with high affinity to multiple receptors makes them valuable in the development of novel anticancer agents .

Antimicrobial Efficacy

The structural versatility of Ethyl 5-(4-nitrophenyl)-5-oxovalerate allows for the creation of compounds with antimicrobial properties. This is particularly relevant in the fight against drug-resistant bacterial strains .

Organic Synthesis

Ethyl 5-(4-nitrophenyl)-5-oxovalerate can be used in organic synthesis, particularly in the formation of chalcones and other intermediates. These intermediates are crucial in developing pharmacologically active molecules .

OLED Material Development

As an organic intermediate, Ethyl 5-(4-nitrophenyl)-5-oxovalerate may find application in the development of organic light-emitting diode (OLED) materials. Its chemical structure could be integral in creating more efficient and durable OLEDs .

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to ethyl 5-(4-nitrophenyl)-5-oxovalerate, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that similar compounds, such as oximes and hydrazones, can form through reactions with aldehydes and ketones . In these reactions, the nitrogen acts as a nucleophile, competing with oxygen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 5-(4-nitrophenyl)-5-oxovalerate may interact with a broad range of biochemical pathways.

Result of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities . These activities suggest that Ethyl 5-(4-nitrophenyl)-5-oxovalerate may have a wide range of molecular and cellular effects.

Action Environment

It is known that similar compounds, such as indole derivatives, have diverse biological activities . These activities suggest that environmental factors may play a role in the action of Ethyl 5-(4-nitrophenyl)-5-oxovalerate.

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Nitrobenzenes, in general, can be hazardous and may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

ethyl 5-(4-nitrophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-2-19-13(16)5-3-4-12(15)10-6-8-11(9-7-10)14(17)18/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDJNTHFFDADIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645725
Record name Ethyl 5-(4-nitrophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-nitrophenyl)-5-oxovalerate

CAS RN

898777-59-8
Record name Ethyl 4-nitro-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-nitrophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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